Alfaprostol

Vue d'ensemble

Description

L'alfaprostol est un analogue synthétique de la prostaglandine F2α, une prostaglandine naturelle. Il est principalement utilisé comme agent lutéolytique en médecine vétérinaire pour gérer les chaleurs chez les juments et traiter l'anœstrus post-sevrage chez les animaux d'élevage économiquement importants . L'this compound est plus puissant que la prostaglandine F2α naturelle, ce qui le rend très efficace à ces fins .

Applications De Recherche Scientifique

L'alfaprostol a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les analogues de la prostaglandine et leur synthèse.

Biologie : Investigated for its effects on reproductive physiology in animals.

5. Mécanisme d'action

L'this compound exerce ses effets en imitant l'action de la prostaglandine F2α. Il se lie à des récepteurs spécifiques de la prostaglandine sur le corps jaune, conduisant à la lutéolyse (dégradation du corps jaune). Ce processus implique l'activation de voies de signalisation intracellulaires qui entraînent la réduction de la production de progestérone, conduisant finalement à la régression du corps jaune .

Composés similaires :

Prostaglandine F2α : La contrepartie naturelle de l'this compound.

Latanoprost : Un autre analogue de la prostaglandine utilisé dans le traitement du glaucome.

Bimatoprost : Un analogue synthétique de la prostaglandine avec des applications en ophtalmologie.

Unicité de l'this compound : L'this compound est unique en raison de sa puissance et de sa stabilité supérieures par rapport à la prostaglandine F2α naturelle. Il est spécifiquement conçu pour des applications vétérinaires, ce qui le rend plus efficace pour gérer les cycles reproducteurs des animaux d'élevage .

Mécanisme D'action

Target of Action

Alfaprostol, also known as Gabbrostol, is a synthetic analogue of prostaglandin F2α . It primarily targets the smooth muscle cells of the uterus and cervix in animals such as horses, pigs, and cattle . The compound’s primary role is to stimulate these cells, leading to various physiological effects.

Mode of Action

This compound acts as a luteolytic agent, meaning it causes the regression of the corpus luteum, a structure that develops in the ovary after ovulation and produces progesterone . By causing the regression of the corpus luteum, this compound reduces progesterone levels, which in turn triggers estrus or heat in animals. This makes it useful for scheduling estrus in animals for planned breeding .

Biochemical Pathways

By mimicking the action of natural prostaglandins, this compound can influence these processes .

Pharmacokinetics

The pharmacokinetics of this compound involves rapid distribution throughout the body following intramuscular injection . The compound is then metabolized, with the first step being de-esterification to form this compound acid. This is followed by β-oxidation to give dinor-5, 6-dihydro-alfaprostol acid and tetranor-alfaprostol acid . These metabolites are significantly less potent than the parent compound .

Result of Action

The primary result of this compound’s action is the induction of estrus or heat in animals, making it useful for planned breeding . It can also be used to induce parturition or birth . In addition, this compound has been found to be effective in inducing termination of pregnancy in animals .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the physiological state of the animal, such as its stage of reproductive cycle. Additionally, the method of administration can also impact the compound’s action. For example, a study found that the combination of oral cabergoline, this compound, and additional intravaginal misoprostol was more effective in inducing termination of pregnancy in dogs than using cabergoline and this compound alone .

Analyse Biochimique

Biochemical Properties

Alfaprostol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. As a synthetic analogue of prostaglandin F2α, this compound has luteolytic activity, meaning it causes lysis of the corpus luteum, whether persistent or associated with either the normal cycle or pregnancy . This interaction with the corpus luteum is a key aspect of its biochemical function.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, in the context of reproductive biology, this compound can induce termination of pregnancy in animal models by influencing the function of the corpus luteum .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its influence on gene expression. It exerts its effects at the molecular level primarily through its luteolytic activity. This involves the binding of this compound to specific receptors in the corpus luteum, leading to its degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, in a study involving dogs, it was observed that the abortion was completed in an average of 3.9±0.7 days following this compound administration . This suggests that this compound has a relatively rapid onset of action in this context.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in cows, the recommended dosage rate is 1.5 mg per 100 kg bodyweight . The effects of this compound at this dosage include the induction of parturition and the treatment of post-weaning anestrus .

Metabolic Pathways

This compound is involved in several metabolic pathways. The first step in its metabolism is de-esterification to form this compound acid, followed by β-oxidation to give dinor-5, 6-dihydro-Alfaprostol acid and tetranor-Alfaprostol acid .

Transport and Distribution

This compound is rapidly distributed throughout the body after intramuscular injection . It reaches peak blood levels in approximately 2 hours in cows, sows, and mares .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'alfaprostol implique un processus en plusieurs étapes. L'une des méthodes les plus efficaces comprend l'addition conjuguée d'un alcyne à un intermédiaire énal bicyclique. Cet intermédiaire est préparé en trois étapes en utilisant une réaction aldolique catalysée par la proline du succinaldéhyde . La synthèse globale peut être réalisée en neuf étapes, ce qui en fait l'une des méthodes les plus courtes rapportées .

Méthodes de production industrielle : La production industrielle de l'this compound est confrontée à des défis en raison de la complexité de la voie de synthèse et de la nécessité de conditions anhydres et anaérobies strictes. Les méthodes actuelles ne sont pas encore optimisées pour la production à grande échelle, et une optimisation supplémentaire du processus est nécessaire pour le rendre adapté à une mise à l'échelle industrielle .

Analyse Des Réactions Chimiques

Types de réactions : L'alfaprostol subit diverses réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de l'this compound.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés dans les réactions de substitution.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de cétones ou d'acides carboxyliques, tandis que la réduction peut donner des alcools ou des alcanes.

Comparaison Avec Des Composés Similaires

Prostaglandin F2α: The naturally occurring counterpart of Alfaprostol.

Latanoprost: Another prostaglandin analog used in the treatment of glaucoma.

Bimatoprost: A synthetic prostaglandin analog with applications in ophthalmology.

Uniqueness of this compound: this compound is unique due to its higher potency and stability compared to naturally occurring prostaglandin F2α. It is specifically designed for veterinary applications, making it more effective in managing reproductive cycles in farm animals .

Propriétés

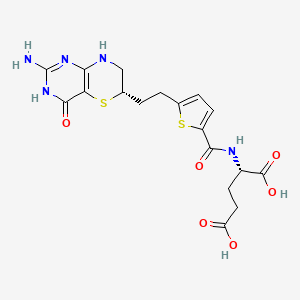

IUPAC Name |

methyl 7-[2-(5-cyclohexyl-3-hydroxypent-1-ynyl)-3,5-dihydroxycyclopentyl]hept-5-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O5/c1-29-24(28)12-8-3-2-7-11-20-21(23(27)17-22(20)26)16-15-19(25)14-13-18-9-5-4-6-10-18/h2,7,18-23,25-27H,3-6,8-14,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDSQCVLNUIYLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC=CCC1C(CC(C1C#CC(CCC2CCCCC2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00868288 | |

| Record name | Methyl 7-[2-(5-cyclohexyl-3-hydroxypent-1-yn-1-yl)-3,5-dihydroxycyclopentyl]hept-5-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74176-31-1 | |

| Record name | Alfaprostol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

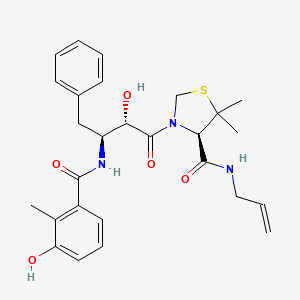

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide;hydrate](/img/structure/B1665621.png)

![6-methyl-5-(2,2,2-trifluoroethoxy)-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene](/img/structure/B1665632.png)